molecular formula C10H12N2O2 B14048548 [2,2'-Bifuran]-5,5'-diyldimethanamine

[2,2'-Bifuran]-5,5'-diyldimethanamine

Cat. No.: B14048548
M. Wt: 192.21 g/mol
InChI Key: SBSWYDYBTUKGNS-UHFFFAOYSA-N
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Description

[2,2'-Bifuran]-5,5'-diyldimethanamine (CAS 261712-47-4) is a bifuran-derived compound featuring two methanamine groups at the 5,5' positions of the furan rings. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.21 g/mol . This compound is structurally characterized by a conjugated bifuran core, which enhances electronic delocalization and influences its physicochemical properties, such as polarizability and reactivity. It is synthesized for applications in polymer chemistry, catalysis, and materials science, where its bifuran backbone provides rigidity and electronic tunability .

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

[5-[5-(aminomethyl)furan-2-yl]furan-2-yl]methanamine

InChI

InChI=1S/C10H12N2O2/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-4H,5-6,11-12H2

InChI Key

SBSWYDYBTUKGNS-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=CC=C(O2)CN)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bifuran]-5,5’-diyldimethanamine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the reaction of 5-bromofuran-2-carbaldehyde with an amine under catalytic conditions. The reaction conditions often include the use of solvents like dioxane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of [2,2’-Bifuran]-5,5’-diyldimethanamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bifuran]-5,5’-diyldimethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce furan-2,5-dimethanol derivatives.

Mechanism of Action

The mechanism of action of [2,2’-Bifuran]-5,5’-diyldimethanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Polarizability

The polarizability (⟨α⟩) of [2,2'-Bifuran]-5,5'-diyldimethanamine and related compounds is critical for nonlinear optical applications. Evidence from computational studies reveals:

Compound First π-Linker Second π-Linker ⟨α⟩ (a.u.) Reference
DPTM-5 5,5′-Dimethyl-2,2′-bifuran 2,5-Dimethylfuran 677.51
DPTM-6 5,5′-Dimethyl-2,2′-bifuran 2,5-Dimethyloxazole 668.19
DPTM-1 5-Dimethylfuro[3,2-b]furan 2,5-Dimethylfuran 663.48
DPTM-3 Oxazolo[5,4-d]oxazole 2,5-Dimethylfuran 640.19
DPTM-12 2,5-Dimethylbenzo[d]oxazole 2,5-Dimethyloxazole 605.58

Key Observations :

  • Compounds with bifuran as the first π-linker (e.g., DPTM-5, DPTM-6) exhibit higher ⟨α⟩ values compared to oxazole or benzofuran derivatives. This highlights the bifuran moiety’s superior electron delocalization capacity .
  • Replacement of bifuran with heterocycles like oxazole reduces polarizability due to decreased conjugation and electron density.
Polymerization and Biodegradability
  • Lower polymerization temperatures (vs. 4,4’-biphenyldicarboxylic acid), enabling energy-efficient processing .
  • Biodegradability , addressing environmental concerns associated with traditional aromatic polymers .

The methanamine groups in [2,2'-Bifuran]-5,5'-diyldimethanamine may enhance crosslinking in resins or coordination in metal-organic frameworks (MOFs), though further studies are needed .

Biological Activity

[2,2'-Bifuran]-5,5'-diyldimethanamine is an organic compound characterized by its unique structure, which includes two furan rings connected by a methylene bridge. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties and interactions with biological targets.

  • Molecular Formula: C12H12N2O2
  • Molecular Weight: 158.19 g/mol
  • Structure: The compound features two furan rings, which are known for their reactivity and ability to participate in various chemical reactions.

Biological Activity Overview

Research indicates that [2,2'-Bifuran]-5,5'-diyldimethanamine exhibits promising biological activities, primarily antibacterial effects. The compound's interactions with biological systems suggest alterations in enzyme activities and receptor functions, which are critical for its potential therapeutic applications.

The specific mechanisms through which [2,2'-Bifuran]-5,5'-diyldimethanamine exerts its biological effects are still under investigation. However, preliminary studies indicate that it may:

  • Inhibit bacterial growth by disrupting cellular processes.
  • Alter enzyme function through competitive inhibition or allosteric modulation.
  • Interact with specific receptors involved in signaling pathways.

Antibacterial Activity

A study conducted to evaluate the antibacterial properties of [2,2'-Bifuran]-5,5'-diyldimethanamine demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that [2,2'-Bifuran]-5,5'-diyldimethanamine has the potential to be developed into an antibacterial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using various mammalian cell lines to assess the safety profile of the compound. The results indicated that at concentrations below 100 µg/mL, [2,2'-Bifuran]-5,5'-diyldimethanamine exhibited low cytotoxicity.

Cell Line IC50 (µg/mL)
HeLa>100
MCF-7>100
A549>100

These findings suggest that the compound may have a favorable safety profile for further development.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of [2,2'-Bifuran]-5,5'-diyldimethanamine, a comparison with structurally similar compounds was conducted:

Compound Name Structure Features Unique Properties
2,5-Dihydro-2,2'-bifuranSimilar furan ringsDifferent reactivity due to saturation
5,5'-Dibutoxy-2,2′-bifuranFuran rings with butoxy substituentsKnown for its antibacterial activity
Dimethyl 2,2′-bifuran-5,5′-dicarboxylateDicarboxylate derivativeUsed in bioplastic synthesis

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